Jacobine

Descripción general

Descripción

Jacobine is a pyrrolizidine alkaloid predominantly found in plants of the genus Jacobaea. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that serve as defense mechanisms for plants against herbivores. This compound, like other pyrrolizidine alkaloids, is known for its toxic properties, particularly hepatotoxicity, which can cause liver damage in humans and animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Jacobine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine nucleus. The synthesis typically involves the condensation of necine bases with necic acids. One common method includes the use of homospermidine synthase, an enzyme that catalyzes the first committed step in the biosynthesis of pyrrolizidine alkaloids .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Jacobaea plants, is a method used for research purposes. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other alkaloids .

Análisis De Reacciones Químicas

Types of Reactions: Jacobine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides, which are less toxic than the parent compound.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Hydrolysis: this compound can be hydrolyzed to yield necine bases and necic acids.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Hydrolysis: Necine bases and necic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicity

Jacobine is classified as a retronecine-type pyrrolizidine alkaloid, known for its high acute toxicity and mutagenic capacity. It poses significant health risks when ingested, especially in food chains where it can bioaccumulate . The compound's chemical structure allows it to react with cellular components, leading to alkylation reactions that can disrupt normal cellular functions .

Agricultural Applications

1. Pest Resistance:

this compound has been observed to play a role in enhancing insect herbivore resistance in plants. Research indicates that increased levels of this compound correlate with the plant's defense mechanisms against root herbivores . This property can be harnessed to develop pest-resistant crop varieties.

2. Nutritional Studies:

Studies have shown that nitrogen deficiency in C. crepidioides significantly increases this compound production. This finding suggests that agricultural practices focusing on nutrient management could influence the alkaloid profiles of crops, potentially leading to variations in their toxicity and nutritional value .

Medical Research Applications

1. Pharmacological Studies:

this compound's cytotoxic properties have made it a subject of interest in pharmacology. Research into its mechanisms of action reveals potential pathways for developing new therapeutic agents, particularly in cancer treatment where alkylating agents are often utilized .

2. Toxicological Assessments:

Given its toxicity, this compound is frequently studied in toxicology to understand its effects on human health and environmental safety. Case studies have documented acute poisoning incidents linked to this compound consumption, emphasizing the need for regulatory measures in food safety .

Case Studies

Mecanismo De Acción

Jacobine exerts its toxic effects primarily through the formation of reactive metabolites that bind to cellular macromolecules, leading to cellular damage. The primary molecular targets are liver cells, where this compound is metabolized by cytochrome P450 enzymes to form pyrrolic metabolites. These metabolites can bind to DNA and proteins, causing hepatotoxicity and potentially leading to liver cancer .

Comparación Con Compuestos Similares

Jacobine is similar to other pyrrolizidine alkaloids such as senecionine, seneciphylline, and erucifoline. this compound is unique in its specific structure and the types of metabolites it forms. For example:

Senecionine: Another pyrrolizidine alkaloid with similar toxic properties but different structural features.

Seneciphylline: Known for its hepatotoxic effects, similar to this compound, but with a different necine base.

Erucifoline: Shares structural similarities with this compound but differs in its necic acid composition

This compound’s uniqueness lies in its specific necine base and necic acid combination, which influences its reactivity and toxicity profile.

Actividad Biológica

Jacobine is a pyrrolizidine alkaloid (PA) primarily derived from plants such as Crassocephalum crepidioides and Senecio jacobaea. Its biological activity has garnered attention due to its significant toxicity and potential implications for both human health and ecological interactions.

Chemical Structure and Biosynthesis

This compound belongs to a class of compounds known for their complex structures and varied biological activities. The biosynthesis of this compound involves several enzymatic steps, with homospermidine synthase (HSS) being a crucial enzyme in the pathway. Research indicates that nitrogen deficiency in plants can significantly enhance this compound accumulation, suggesting that environmental factors play a critical role in its biosynthesis .

Toxicological Profile

This compound is recognized for its high acute toxicity and mutagenic potential . It is classified among the most toxic PAs, particularly affecting mammals. Studies have shown that retronecine-type PAs, including this compound, exhibit strong mutagenic capacities, raising concerns about their presence in the food chain . The following table summarizes key toxicological findings related to this compound:

| Property | Description |

|---|---|

| Acute Toxicity | High; can lead to severe health issues |

| Mutagenicity | Strong; associated with DNA damage |

| Environmental Impact | Potentially harmful when accumulated in food sources |

Biological Activities

This compound's biological activities extend beyond toxicity. It has been implicated in insect herbivore resistance , suggesting a role in plant defense mechanisms. Research indicates that increased levels of this compound may deter herbivores, thus enhancing the survival of the plant . This duality of function—serving as both a defense mechanism and a toxic compound—illustrates the complex ecological interactions involving this compound.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- Insect Resistance : A study demonstrated that plants with higher concentrations of this compound experienced less herbivore damage, indicating its effectiveness as a deterrent against insect feeding .

- Human Health Implications : Research highlighted cases where this compound exposure led to liver damage in mammals, underscoring the need for monitoring PA levels in agricultural products .

Ecological Considerations

The ecological implications of this compound production are significant. Its role in plant defense may influence herbivore populations and, consequently, broader ecosystem dynamics. However, the potential for bioaccumulation poses risks not only to herbivores but also to higher trophic levels, including humans.

Propiedades

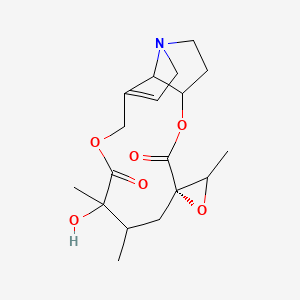

IUPAC Name |

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPHXJRHXBQDQJ-WKMWQDDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020078 | |

| Record name | Jacobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Jacobine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/ | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.3X10-13 mm Hg @ 25 °C /Estimated/ | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless plates | |

CAS No. |

6870-67-3 | |

| Record name | Jacobine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6870-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacobine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006870673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jacobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6870-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JACOBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM32U80H1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 °C | |

| Record name | JACOBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.